Atovaquone D4
Description
Overview of Atovaquone (B601224) as a Parent Compound in Mechanistic and Metabolic Investigations
Atovaquone is a hydroxynaphthoquinone with broad-spectrum antiparasitic activity. drugbank.comijpsjournal.com It is a highly lipophilic compound that is practically insoluble in water. ijpsjournal.comhres.ca The mechanism of action of atovaquone involves the selective inhibition of the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex. drugbank.comhres.ca This disrupts the synthesis of pyrimidines, which are essential for nucleic acid replication, ultimately leading to the parasite's death. drugbank.comijpsjournal.com
In humans, atovaquone is highly bound to plasma proteins (>99%). hres.canih.gov There is indirect evidence to suggest that atovaquone may undergo limited metabolism, however, no specific metabolites have been identified. drugbank.comijpsjournal.comfda.gov The drug is primarily eliminated unchanged in the feces, with very little excreted in the urine. drugbank.comnih.gov
Rationale for the Specificity of Atovaquone D4 in Research Applications
Given that atovaquone undergoes minimal metabolism, the primary rationale for the development of this compound is not to alter its metabolic profile through the kinetic isotope effect. Instead, the key application of this compound lies in its use as a stable isotope-labeled internal standard for the quantification of atovaquone in biological samples. veeprho.comveeprho.com
In quantitative bioanalysis, an internal standard is a compound of known concentration that is added to samples being analyzed. It helps to correct for any variability in sample preparation and analysis, thereby improving the accuracy and precision of the results. An ideal internal standard should have physicochemical properties very similar to the analyte being measured, but should be clearly distinguishable by the analytical instrument.
This compound, being chemically identical to atovaquone except for the presence of four deuterium (B1214612) atoms, is an excellent internal standard. veeprho.com It behaves similarly to atovaquone during extraction and chromatography, but its higher mass allows it to be separately detected by a mass spectrometer. veeprho.comveeprho.com This ensures reliable and accurate quantification of atovaquone in complex biological matrices like plasma. researchgate.netnih.gov
Delineation of Research Focus for this compound Studies
The research focus for this compound is primarily centered on its application in analytical and pharmacokinetic studies. Specifically, research involving this compound is concentrated on:
Development and validation of robust bioanalytical methods: Utilizing this compound as an internal standard to develop and validate sensitive and specific LC-MS/MS methods for the quantification of atovaquone in various biological matrices. researchgate.netnih.gov
Clinical and preclinical pharmacokinetic studies: Employing these validated methods to accurately determine the pharmacokinetic parameters of atovaquone in different patient populations and animal models. researchgate.netfrontiersin.org
Therapeutic drug monitoring: Using precise measurements of atovaquone concentrations to guide dosing and optimize therapeutic outcomes in patients. researchgate.netnih.gov
While the potential for altered metabolic stability due to deuteration is a broader area of interest in drug development, the current body of research on this compound is predominantly focused on its role as a critical tool for enhancing the precision and reliability of bioanalytical measurements. veeprho.comveeprho.com
Detailed Research Findings
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of atovaquone in biological fluids. Several studies have detailed the development and validation of such methods, highlighting the importance of a reliable internal standard for accurate pharmacokinetic analysis.
One such study developed and validated an LC-MS/MS assay for the quantification of atovaquone in human plasma, particularly for therapeutic drug monitoring in pediatric patients. researchgate.netnih.gov In this research, this compound served as the internal standard. The method involved extracting atovaquone and this compound from a small volume of plasma (10 µL) using a protein precipitation method. researchgate.netnih.gov The chromatographic separation was achieved using a reverse-phase column with a gradient elution, and the compounds were detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov
The validation of this method demonstrated its robustness and reliability, with key performance characteristics detailed in the tables below.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Atovaquone | This compound (Internal Standard) |
| Retention Time | 4.3 min researchgate.netnih.gov | 4.3 min researchgate.netnih.gov |
| Precursor Ion (m/z) | 367.1 | 369.1 frontiersin.org |
| Product Ion (m/z) | 339.1 | 341.0 frontiersin.org |
| Data sourced from a study on the validation of atovaquone plasma levels by LC-MS/MS. researchgate.netnih.govfrontiersin.org |
Table 2: Bioanalytical Method Validation Parameters
| Validation Parameter | Result |
| Linearity Range | 0.63 – 80 µM researchgate.netnih.gov |
| Intra-assay Precision (%CV) | ≤ 2.7% researchgate.netnih.gov |
| Inter-assay Precision (%CV) | ≤ 8.4% researchgate.netnih.gov |
| Accuracy (% Deviation from Nominal) | ≤ ± 5.1% researchgate.netnih.gov |
| Sample Volume | 10 µL of K2-EDTA human plasma researchgate.netnih.gov |
| This table summarizes the performance of an LC-MS/MS method for atovaquone quantification using this compound as an internal standard. researchgate.netnih.gov |
The successful validation of this assay underscores the critical role of this compound in ensuring the accuracy and precision required for clinical pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample processing and instrumental analysis.
Properties
Molecular Formula |
C22H15D4ClO3 |
|---|---|
Molecular Weight |
370.86 |
Synonyms |
Atovaquone-D4 |
Origin of Product |
United States |
Synthetic Methodologies and Rigorous Chemical Characterization of Atovaquone D4
Advanced Synthetic Pathways for the Preparation of Deuterated Atovaquone (B601224)
The synthesis of Atovaquone-D4 involves the specific placement of four deuterium (B1214612) atoms onto the naphthalene (B1677914) ring of the Atovaquone molecule. caymanchem.com This targeted deuteration is crucial for its function as a reliable internal standard.
Strategies for Precise Deuterium Incorporation into Specific Molecular Positions of the Atovaquone Scaffold
The formal name of Atovaquone-D4 is 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione-5,6,7,8-d4. caymanchem.com This nomenclature indicates that the deuterium atoms are specifically located on the naphthalene portion of the molecule. The synthesis of Atovaquone itself can be achieved through various routes, often starting from materials like α-tetralone and 4-(4-chlorophenyl)cyclohexanone (B27520) or from phthalic anhydride (B1165640) and 4-(4-chlorophenyl)cyclohexanecarboxylic acid. researchgate.net
For the deuterated analogue, a common strategy involves the use of a deuterated precursor. Isotope labelling with deuterium is a key tool in drug development for identifying and quantifying metabolites. researchgate.net In the case of Atovaquone-D4, a deuterated naphthalene-based starting material would be employed in a synthetic sequence analogous to that of the unlabeled compound. For instance, a deuterated 1,4-naphthoquinone (B94277) derivative could be coupled with the trans-4-(4-chlorophenyl)cyclohexyl side chain.
A general synthetic approach for similar quinone-containing structures involves the radical coupling of a substituted cyclohexyl mono-oxalate with a halo-naphthoquinone under phase transfer conditions. researchgate.net To produce Atovaquone-D4, the 2-chloro-1,4-naphthoquinone (B24044) reactant would need to be synthesized with deuterium atoms at the 5, 6, 7, and 8 positions. This could potentially be achieved through acid-catalyzed H-D exchange on a suitable naphthalene precursor.
Optimization of Reaction Conditions and Precursor Selection for Enhanced Deuteration Efficiency
The efficiency of deuterium incorporation is paramount to ensure the isotopic purity of the final product. The choice of deuterating agent and reaction conditions, such as temperature and reaction time, are critical. For example, in the synthesis of other deuterated quinolones, deuterated acetic acid has been used as a facile and scalable method for deuterium incorporation. nih.gov
The selection of the precursor for deuteration is also vital. Starting with a molecule that is stable under the deuteration conditions and allows for specific, high-yield deuterium exchange is essential. The process would be optimized to achieve a high percentage of the d4 species, minimizing the presence of d1-d3 forms. caymanchem.com Commercial suppliers of Atovaquone-D4 report a purity of ≥99% for deuterated forms (d1-d4). caymanchem.combioscience.co.uk
Comprehensive Analytical Characterization of Atovaquone-D4 Purity and Isotopic Enrichment
To confirm the identity, purity, and isotopic enrichment of newly synthesized Atovaquone-D4, a suite of analytical techniques is employed.
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, High-Resolution Mass Spectrometry)
High-Resolution Mass Spectrometry (HRMS) is a primary tool for confirming the molecular formula and isotopic enrichment of Atovaquone-D4. The molecular formula of Atovaquone-D4 is C₂₂H₁₅D₄ClO₃, with a calculated molecular weight of approximately 370.9 g/mol . caymanchem.comclearsynth.com HRMS can precisely measure the mass of the molecule, confirming the incorporation of four deuterium atoms. For instance, in LC-MS/MS analysis, Atovaquone-D4 is detected using a specific mass transition, such as 369.1 to 341.0, which is distinct from the transitions of unlabeled Atovaquone (e.g., 365.096 to 337.0). nih.govtmc.edu
Infrared (IR) spectroscopy can also provide structural information. The C-D bonds introduced in Atovaquone-D4 will exhibit stretching vibrations at a lower frequency (around 2100-2300 cm⁻¹) compared to the corresponding C-H bonds, providing further evidence of deuteration.
Chromatographic Methods for Purity Assessment and Isotopic Ratio Determination
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of Atovaquone-D4. esschemco.com It separates the deuterated compound from any non-deuterated precursors, reagents, or side-products. A typical purity level for Atovaquone-D4 is reported to be around 97.2% by HPLC. esschemco.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for determining the isotopic ratio and confirming the utility of Atovaquone-D4 as an internal standard. veeprho.comtmc.edu By comparing the peak areas of the mass transitions for Atovaquone-D4 and any residual lower-deuterated or unlabeled Atovaquone, the isotopic purity can be accurately quantified. researchgate.net It is crucial that the internal standard has a high isotopic purity to ensure accurate quantification of the target analyte. researchgate.netresearchgate.net In a typical LC method, Atovaquone and Atovaquone-D4 might have a retention time of around 1.73 minutes on a C18 column with an isocratic mobile phase. nih.gov Another method reported a retention time of 4.3 minutes using a gradient method. tmc.edu
Isolation and Synthesis of Deuterated Impurities and Potential Metabolites of Atovaquone
During the synthesis and metabolism of Atovaquone, various impurities and metabolites can be formed. The synthesis of deuterated versions of these compounds is important for their use as reference standards in analytical methods.
One known impurity is cis-Atovaquone. veeprho.comsynzeal.com Consequently, cis-Atovaquone-d4 is a relevant deuterated impurity that can be synthesized and used as a standard. veeprho.comsynzeal.comclearsynth.com This would likely involve a similar synthetic strategy to trans-Atovaquone-D4 but starting with or isolating the cis-isomer of the cyclohexyl precursor.
Another potential impurity is O-Methyl Atovaquone. pharmaffiliates.com The synthesis of a deuterated version, O-Methyl Atovaquone-d4 , would provide a valuable analytical standard. Additionally, other deuterated Atovaquone-related compounds, such as Atovaquone-d5 , have been noted, indicating that different deuteration patterns can be achieved or may arise as minor components during synthesis. lgcstandards.commedchemexpress.com
The synthesis of these deuterated impurities and metabolites would follow similar principles to the synthesis of Atovaquone-D4, utilizing appropriately deuterated starting materials and purification techniques to isolate the desired compound.
Advanced Bioanalytical Applications and Method Development Utilizing Atovaquone D4
Fundamental Role of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis
In the realm of quantitative bioanalysis, particularly within pharmaceutical research and development, the accuracy and reliability of analytical measurements are paramount. musechem.com Liquid chromatography-mass spectrometry (LC-MS) has become a primary tool for quantifying drug concentrations in complex biological matrices. wuxiapptec.com However, this technique is susceptible to variations that can impact the precision of the results, including analyte loss during sample preparation and fluctuations in the mass spectrometer's signal, often referred to as matrix effects. wuxiapptec.comrestek.com To counteract these variabilities, a known quantity of a reference compound, known as an internal standard (IS), is added to the samples. restek.com
The ideal internal standard co-elutes with the analyte of interest and experiences the same degree of ionization suppression or enhancement, thereby compensating for these effects. wuxiapptec.com Stable isotope-labeled (SIL) internal standards, such as Atovaquone (B601224) D4, are widely considered the gold standard for this purpose. scispace.comnih.gov SIL-IS are compounds where several atoms in the analyte molecule are replaced with their stable, heavier isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). wuxiapptec.com Atovaquone D4 is a deuterated form of Atovaquone. medchemexpress.commedchemexpress.com
These labeled compounds have nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample extraction, chromatographic separation, and mass spectrometric detection. wuxiapptec.com By calculating the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be effectively normalized, leading to significantly improved accuracy and precision in the final concentration determination. wuxiapptec.comrestek.com The use of SIL-IS is crucial for developing robust and reproducible bioanalytical methods that meet stringent regulatory requirements. musechem.com
Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Atovaquone and this compound in Biological Matrices
The development and validation of a robust LC-MS/MS assay are critical for the accurate quantification of Atovaquone in biological samples, with this compound playing a pivotal role as the internal standard. researchgate.netnih.gov
Optimization of Chromatographic Separation Parameters for Atovaquone and Deuterated Analogs
Effective chromatographic separation is essential to distinguish Atovaquone and this compound from other components in the biological matrix. This is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). researchgate.netresearchgate.net The separation is influenced by several factors that must be carefully optimized.
While deuterated analogs are chemically similar to the parent compound, slight differences in their chromatographic behavior, known as the isotope effect, can occur. chromforum.org Deuterated compounds may sometimes elute slightly earlier than their non-deuterated counterparts. chromforum.orgnih.gov Therefore, it is crucial to develop a chromatographic method that ensures co-elution or, at a minimum, consistent and reproducible separation between Atovaquone and this compound to ensure accurate quantification.
Several studies have detailed the chromatographic conditions for Atovaquone analysis. For instance, one method utilized a gradient chromatographic approach with a total cycle time of 7.4 minutes, achieving a retention time of 4.3 minutes for both Atovaquone and its deuterated internal standard. researchgate.net Another method employed a HyPURITY C18 column under isocratic conditions with a mobile phase of 2 mM ammonium (B1175870) acetate. researchgate.net A UPLC method used a Waters Acquity UPLC® BEH C18 column with an isocratic mobile phase of 0.1% formic acid and methanol (B129727) (20:80 v/v), resulting in elution within 6 minutes. researchgate.netscholarsresearchlibrary.com
| Parameter | Method 1 researchgate.net | Method 2 researchgate.net | Method 3 researchgate.netscholarsresearchlibrary.com |
|---|---|---|---|
| Chromatography Type | Gradient | Isocratic | Isocratic |
| Column | Not Specified | HyPURITY C18 (50 x 4.6 mm i.d., 5 µm) | Waters Acquity UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Not Specified | 2 mM Ammonium Acetate | 0.1% Formic Acid : Methanol (20:80 v/v) |
| Flow Rate | Not Specified | Not Specified | 0.2 mL/min |
| Retention Time | 4.3 minutes | 0.85 minutes | < 6 minutes |
| Total Run Time | 7.4 minutes | 2.5 minutes | 8 minutes |
Principles of Mass Spectrometric Detection and Quantification of Deuterated Compounds
Mass spectrometry (MS) is a powerful detection technique that identifies and quantifies compounds based on their mass-to-charge ratio (m/z). creative-biolabs.com When a compound is labeled with deuterium, its mass increases by approximately 1 Dalton for each deuterium atom incorporated. creative-biolabs.comnih.gov This mass difference allows the mass spectrometer to distinguish between the non-labeled analyte (Atovaquone) and its deuterated internal standard (this compound). creative-biolabs.com
In tandem mass spectrometry (MS/MS), a specific precursor ion for each compound is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides high selectivity and sensitivity. medrxiv.org
For Atovaquone and this compound, specific precursor-to-product ion transitions are monitored. For example, in one study, Atovaquone was detected using the transition m/z 365.0 → 337.2, while this compound was monitored using the transition m/z 371.1 → 343.1. nih.gov Another method reported transitions of m/z 365.096 → 337.0 for Atovaquone and m/z 369.1 → 341.0 for Atovaquone-d4. medrxiv.org The use of qualifier transitions, in addition to the primary quantifier transition, further enhances the specificity of the detection. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
|---|---|---|---|---|
| Atovaquone | 365.0 | 337.2 | 201.2 | nih.gov |
| This compound | 371.1 | 343.1 | 203.1 | nih.gov |
| Atovaquone | 365.096 | 337.0 | 170.8 | medrxiv.org |
| This compound | 369.1 | 341.0 | Not Specified | medrxiv.org |
Mitigation of Matrix Effects and Application of Isotopic Internal Standardization for Enhanced Accuracy
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS bioanalysis. chromatographyonline.com These effects can lead to inaccurate and imprecise quantification if not properly addressed.
The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. wuxiapptec.comchromatographyonline.comlgcstandards.com Because this compound has nearly identical physicochemical properties to Atovaquone, it is assumed to experience the same degree of ion suppression or enhancement. wuxiapptec.com By using the ratio of the analyte peak area to the internal standard peak area for quantification, any signal variation caused by matrix effects is effectively canceled out, leading to more accurate and reliable results. restek.com
While SIL-IS are highly effective, it is crucial to ensure their purity. The presence of unlabeled analyte as an impurity in the internal standard can lead to artificially inflated concentration measurements. nih.gov One study highlighted the importance of verifying the isotopic purity of this compound, as a reference standard was found to contain non-negligible amounts of Atovaquone-D5 to -D8, which could significantly impact method validation. nih.gov
Application of this compound in Preclinical Pharmacokinetic and Drug Metabolism Research
This compound is an invaluable tool in preclinical research, particularly in studies investigating the pharmacokinetic properties and metabolic fate of Atovaquone. medchemexpress.combiosynth.commedchemexpress.com
Elucidation of Metabolic Fate in Isolated Biological Systems (e.g., Microsomes, Hepatocytes)
In vitro metabolism studies are essential for understanding how a drug is processed in the body. researchgate.net These studies often utilize subcellular fractions like liver microsomes or whole cells like hepatocytes, which contain the primary drug-metabolizing enzymes. fda.govwuxiapptec.com
In such experiments, the test compound (Atovaquone) is incubated with the biological system, and the formation of metabolites is monitored over time. This compound is used as the internal standard to accurately quantify the remaining parent drug and any metabolites formed. researchgate.net This allows researchers to determine the rate of metabolism and identify the metabolic pathways. wuxiapptec.com
Quantitative Pharmacokinetic Profiling in In Vivo Animal Models
The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic (PK) studies. nih.gov this compound, a deuterium-labeled analog of Atovaquone, serves as an ideal internal standard for the precise quantification of Atovaquone in biological matrices obtained from in vivo animal models. veeprho.comveeprho.com Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for variability in these steps. nih.gov
Several preclinical studies have employed this compound to characterize the pharmacokinetics of novel Atovaquone formulations in animal models. In one such study, the pharmacokinetic profile of a long-acting injectable nanoformulation of atovaquone was assessed in C57BL/6 mice. nih.gov Following intramuscular administration, plasma samples were collected at various time points. Acetonitrile and a deuterated atovaquone internal standard were added to the plasma samples for protein precipitation and sample preparation. nih.govgoogle.com The concentration of atovaquone was then determined using an LC-MS/MS method. nih.gov
The study demonstrated that this nanoformulation provided a prolonged plasma concentration of atovaquone. nih.gov The use of this compound was critical for the accuracy of these measurements, which revealed a plasma half-life of 105 hours after day 4, significantly longer than the 9-hour half-life observed with orally dosed atovaquone in mice. nih.gov This long half-life indicated a slow and continuous release of the drug from the intramuscular depot. nih.gov The accurate data, enabled by the use of this compound, allowed for a robust pharmacokinetic-pharmacodynamic analysis, indicating that protection against Plasmodium berghei malaria in the mouse model was achieved at plasma concentrations above 200 ng/mL. nih.gov
The table below presents a summary of the plasma concentrations observed in this murine model, illustrating the data generated through methods utilizing a deuterated internal standard. nih.gov
Table 1: Atovaquone Plasma Concentrations in C57BL/6 Mice Following a Single Intramuscular Injection of Atovaquone Solid Drug Nanoparticles
| Time After Injection | Mean Plasma Atovaquone Concentration (ng/mL) |
|---|---|
| 6 hours | ~100 |
| 1 day | ~250 |
| 4 days | ~400 |
| 7 days | ~350 |
| 14 days | ~200 |
| 21 days | ~100 |
| 28 days | ~50 |
This interactive table is based on data reported in a study on long-acting atovaquone nanomedicines for malaria prophylaxis. nih.gov The values are approximate representations from the published data.
Similarly, other research efforts to develop and validate bioanalytical methods have consistently relied on this compound for the quantification of atovaquone in plasma from both pediatric patients and animal studies. researchgate.netresearchgate.net These methods underscore the compound's essential role in generating reliable data for pharmacokinetic modeling and interpretation. mdpi.commdpi.com
Investigation of Potential Isotopic Effects on Chromatographic Behavior and Ionization Efficiency
When using stable isotope-labeled compounds like this compound as internal standards, it is crucial to consider the potential for isotopic effects. These effects can, in some cases, alter the physicochemical properties of the molecule enough to cause differences in chromatographic behavior or ionization efficiency compared to the unlabeled analyte. researchgate.net
The most common isotopic effect observed in liquid chromatography is the "deuterium effect," particularly in reversed-phase chromatography. nih.govresearchgate.net Due to the slightly larger mass of deuterium compared to protium (B1232500), C-D bonds have a lower vibrational frequency and amplitude than C-H bonds. cchmc.org This can lead to subtle differences in intermolecular interactions with the stationary phase. cchmc.org Typically, deuterated compounds are slightly less retained and elute marginally earlier than their protiated counterparts in reversed-phase liquid chromatography. researchgate.net While often minor, this retention time shift can be significant enough to require consideration during method development, especially in high-resolution systems. nih.gov
A study validating an LC-MS/MS method for atovaquone in plasma reported distinct retention times for atovaquone and its deuterated internal standard, [2H4]-atovaquone. researchgate.net In the described gradient chromatographic method, the retention time was approximately 4.3 minutes for both, but the presentation of separate extracted ion chromatograms for the analyte and the internal standard confirms they are resolved chromatographically. researchgate.net This slight separation is generally ideal, as it prevents isobaric interference while ensuring the internal standard elutes closely enough to the analyte to compensate for matrix effects.
However, the purity of the deuterated standard is paramount. An investigation into the importance of high-purity internal standards highlighted a case involving this compound. nih.gov A supplied reference standard of Atovaquone-D4 was found to contain non-negligible amounts of more heavily deuterated species, such as Atovaquone-D5 to Atovaquone-D8. nih.gov This isotopic impurity had a significant impact on the method validation, as these different isotopologues would likely have slightly different retention times and could potentially interfere with the analyte or standard peaks. nih.gov This finding underscores the need to scrutinize the isotopic purity of deuterated standards to avoid compromising the accuracy and linearity of the bioanalytical method. nih.gov
Table 2: Comparison of Protium and Deuterium Properties
| Property | Protium (¹H) | Deuterium (²H or D) | Implication for Chromatography |
|---|---|---|---|
| Symbol | H | D | N/A |
| Nuclear Composition | 1 proton, 0 neutrons | 1 proton, 1 neutron | Differences in nuclear mass lead to vibrational energy differences. cchmc.org |
| Atomic Mass (amu) | ~1.008 | ~2.014 | Increased mass is a key factor in the isotopic effect. cchmc.org |
| Bond Energy (e.g., C-X) | C-H bond is weaker | C-D bond is stronger | Affects interactions with stationary and mobile phases. |
| Vibrational Amplitude | Higher | Lower | Leads to slightly smaller average bond lengths and altered hydrophobicity, causing retention time shifts in reversed-phase LC. researchgate.netcchmc.org |
This interactive table summarizes the fundamental differences between protium and deuterium that give rise to isotopic effects.
In Depth Molecular and Cellular Mechanistic Studies of Atovaquone Parent Compound, As Informed by D4 Research
The primary target of atovaquone (B601224) is the mitochondrial electron transport chain, a fundamental pathway for cellular respiration and biosynthesis in many organisms. ijpsjournal.compatsnap.comprobes-drugs.org Its high lipophilicity allows it to accumulate in biological membranes, enhancing its ability to reach its target. drugbank.compatsnap.com
Atovaquone exerts its effect by selectively inhibiting the cytochrome bc1 complex, also known as Complex III, a critical enzyme in the respiratory chain. drugbank.compatsnap.com This complex facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane. patsnap.com
As a structural analog of the native substrate ubiquinone (Coenzyme Q), atovaquone acts as a competitive inhibitor, binding to the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex. nih.govasm.orgnih.gov This binding pocket is where ubiquinol normally docks to transfer its electrons. Studies using surrogate, non-pathogenic fungi like Saccharomyces cerevisiae have provided detailed insights into this interaction. nih.gov Research has shown that atovaquone binding directly involves the Rieske iron-sulfur protein (ISP), a key subunit of the bc1 complex. nih.gov A recent X-ray diffraction study confirmed that atovaquone binds in the Qo site, with its ionized hydroxyl group forming a hydrogen bond with a protonated histidine residue (His181) on the Rieske ISP. scielo.br
The selective toxicity of atovaquone against pathogens compared to their mammalian hosts stems from subtle differences in the amino acid composition of the Qo binding site. nih.gov For instance, a key difference between the yeast and bovine bc1 complexes is a single amino acid at position 275 of cytochrome b (leucine in yeast vs. phenylalanine in bovine), which makes the bovine enzyme less sensitive to the drug. nih.gov Mutations in the cytochrome b gene, particularly at the Qo site, are a known mechanism of atovaquone resistance in parasites like Plasmodium falciparum. nih.govescholarship.org
| Interacting Component | Key Residues/Features | Role in Atovaquone Binding | Supporting Evidence |
| Cytochrome bc1 Complex | Ubiquinol Oxidation (Qo) Site | Primary binding site for atovaquone, leading to competitive inhibition. nih.gov | Kinetic studies, X-ray crystallography. nih.govscielo.br |
| Rieske Iron-Sulfur Protein (ISP) | Histidine 181 (His181) | Forms a hydrogen bond with the hydroxyl group of atovaquone. scielo.br | X-ray crystallography, EPR spectroscopy. nih.govscielo.br |
| Cytochrome b | Leucine 275 (L275) in yeast | Contributes to high-affinity binding and sensitivity. nih.gov | Site-directed mutagenesis studies. nih.gov |
| Cytochrome b | Phenylalanine 275 (F275) in bovine | Contributes to lower-affinity binding and reduced sensitivity. nih.gov | Comparative enzyme kinetics. nih.gov |
| Cytochrome b | Tyrosine 268 (Y268) in Plasmodium | A Y268S mutation is associated with clinical resistance. nih.govoup.com | Genetic analysis of resistant strains. nih.govoup.com |
The binding of atovaquone to the Qo site triggers a cascade of biochemical events. The most immediate effect is the disruption of the electron flow through the bc1 complex. patsnap.com This perturbation has been directly observed through techniques like electron paramagnetic resonance (EPR) spectroscopy, which show that atovaquone binding significantly raises the midpoint potential of the Rieske iron-sulfur protein and alters its EPR signal. nih.gov
This blockage of electron transfer leads to a collapse of the mitochondrial membrane potential, a critical energy gradient maintained by proton pumping. asm.orgnih.govwikipedia.org The disruption of the respiratory chain also causes an increase in the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. patsnap.comnih.gov Furthermore, studies in Plasmodium falciparum have shown that atovaquone treatment affects the redox state of the cell's ubiquinone pool, leading to an accumulation of the reduced form, ubiquinol (UQH2). asm.org
The inhibition of the cytochrome bc1 complex has profound downstream consequences on cellular metabolism, primarily affecting the biosynthesis of pyrimidines and ATP. drugbank.comprobes-drugs.org The ultimate metabolic impact depends on the specific physiology of the organism.
In parasites like Plasmodium, the electron transport chain is not the primary source of ATP during the asexual blood stages. asm.org Instead, its main role is to regenerate ubiquinone, which is an essential cofactor for the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). patsnap.comasm.orgnih.gov DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which produces the building blocks for DNA and RNA. patsnap.com By inhibiting the bc1 complex, atovaquone prevents the recycling of ubiquinone, thereby indirectly starving DHODH of its necessary cofactor and halting pyrimidine synthesis. patsnap.comwikipedia.org This effectively stops the parasite from replicating. patsnap.combiorxiv.orgasm.org
In other organisms, such as the fungus Pneumocystis carinii and various cancer cells, which rely more heavily on oxidative phosphorylation for energy, the consequences are different. nih.govmdpi.com For these cells, the inhibition of the electron transport chain by atovaquone directly leads to a severe depletion of ATP, the cell's main energy currency. nih.govmdpi.comnih.gov This energy crisis ultimately results in cell death. mdpi.com
Understanding atovaquone's mechanism is enhanced by comparing it with other compounds that interact with the cytochrome bc1 complex. Several inhibitors that bind the Qo site, such as stigmatellin (B1206613) and myxothiazol, have been used in comparative studies. escholarship.orgnih.gov
Stigmatellin, like atovaquone, interacts with the Rieske ISP and inhibits the movement of its iron-sulfur cluster domain, which is necessary for electron transfer. nih.gov Myxothiazol also binds the Qo site but interacts with different residues on cytochrome b, highlighting the complexity of this binding pocket. nih.gov
More recent research has explored inhibitors of the other key reaction center in the bc1 complex: the ubiquinone reduction (Qi) site. Endochin-like quinolones (ELQs) are a class of compounds that selectively target the Qi site and are effective against atovaquone-resistant parasite strains. nih.gov Interestingly, studies have shown that combining a Qo site inhibitor like atovaquone with a Qi site inhibitor results in synergistic antimalarial activity, suggesting a potential strategy for future therapies. oup.com Researchers have also synthesized and tested metal-atovaquone complexes to explore new chemical properties and potential enhancements in activity. acs.org
| Compound | Target Site | Mechanism of Action | Key Distinctions from Atovaquone |
| Atovaquone | Cytochrome bc1 (Qo Site) | Competitive inhibitor of ubiquinol binding, collapses mitochondrial membrane potential. nih.govasm.org | The benchmark for this class of inhibitors. |
| Stigmatellin | Cytochrome bc1 (Qo Site) | Competitive inhibitor that binds Rieske ISP and cytochrome b. | Binds differently to cytochrome b (e.g., interacts with Glu272 in yeast, which atovaquone does not). scielo.br |
| Myxothiazol | Cytochrome bc1 (Qo Site) | Binds to the Qo site, blocking ubiquinol access. nih.gov | Binds to a different sub-site within the Qo pocket compared to atovaquone and stigmatellin. nih.gov |
| Antimycin A | Cytochrome bc1 (Qi Site) | Inhibits the reduction of ubiquinone at the Qi site. oup.com | Targets the opposite reaction center (Qi vs. Qo) of the bc1 complex. |
| ELQ-300 | Cytochrome bc1 (Qi Site) | Potent and selective inhibitor of the Qi site. nih.gov | Active against atovaquone-resistant parasites; shows synergy when combined with atovaquone. oup.comnih.gov |
Mechanisms of Drug Resistance: Insights Derived from Atovaquone D4 Enabled Research
Genetic Determinants of Resistance: Emphasis on Cytochrome b Gene Mutations
The primary mechanism of resistance to atovaquone (B601224) in Plasmodium falciparum involves specific point mutations in the mitochondrial cytochrome b (cytb) gene. probes-drugs.orgnih.gov This gene encodes a key subunit of the cytochrome bc1 complex (Complex III), the direct target of atovaquone. Atovaquone, a structural analog of ubiquinone, competitively inhibits the Qo binding site of the cytochrome bc1 complex, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death. probes-drugs.org Mutations in the cytb gene can alter the binding pocket for atovaquone, reducing the drug's affinity and rendering it ineffective. researchgate.net
Research has identified several key mutations in the cytb gene associated with atovaquone resistance. The most clinically relevant of these is the substitution at codon 268, particularly the Y268S mutation, which is frequently observed in treatment failures. nih.gov Other mutations, such as those at codons 133 and 280, have also been identified, sometimes in combination, leading to varying degrees of resistance. researchgate.net The precise quantification of atovaquone levels in these studies, facilitated by the use of Atovaquone D4 as an internal standard, is crucial for correlating drug concentrations with the selection and proliferation of resistant parasite strains.
Application of Computational Modeling and Molecular Dynamics Simulations for Drug-Target Interaction Analysis
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for dissecting the atomic-level interactions between atovaquone and the cytochrome bc1 complex. nih.gov These methods allow researchers to visualize the drug binding site and predict how mutations affect this interaction. By creating three-dimensional models of the P. falciparum cytochrome b protein, often based on homologous structures from other species, scientists can dock the atovaquone molecule into its putative binding pocket. researchgate.net
MD simulations further enhance this understanding by introducing flexibility and dynamism to the models, simulating the natural movements of the protein and the drug over time. This approach has been instrumental in demonstrating how mutations, such as the Y268S substitution, can lead to atovaquone resistance. These simulations can reveal changes in the binding energy, conformational shifts in the protein, and altered hydrogen bonding patterns that collectively reduce the drug's binding affinity. researchgate.net While this compound itself is not directly modeled in these simulations, the experimental data that validates these computational models often relies on precise measurements of atovaquone concentrations, where this compound plays a key analytical role.
Functional Impact of Specific Amino Acid Substitutions on Atovaquone Binding Affinity and Efficacy
Specific amino acid substitutions in the cytochrome b protein have a direct and measurable impact on atovaquone's binding affinity and its efficacy in inhibiting the parasite's mitochondrial function. The Y268S mutation, for instance, replaces a large, hydrophobic tyrosine residue with a smaller, more polar serine residue. researchgate.net This change is thought to reduce the favorable hydrophobic interactions between the drug and the binding pocket, thereby lowering the binding affinity. researchgate.net
The table below summarizes key mutations in the P. falciparum cytochrome b gene and their observed effects on atovaquone susceptibility.
| Mutation | Location in Cytochrome b | Impact on Atovaquone Susceptibility | Reference |
| Y268S/N/C | Qo binding pocket | High-level clinical resistance | nih.gov |
| M133I | Near Qo binding pocket | Low to moderate resistance | researchgate.net |
| G280D | Near Qo binding pocket | Contributes to resistance, may reduce fitness | researchgate.net |
The functional consequences of these mutations extend beyond simple drug binding. Research has shown that some resistance-conferring mutations can come at a biological cost to the parasite, a concept known as a "loss of fitness." researchgate.net For example, the G280D mutation, while contributing to resistance, may also impair the normal function of the cytochrome bc1 complex, making the parasite less efficient in the absence of the drug. researchgate.net This has important implications for the spread of drug-resistant strains in a population once the drug pressure is removed.
Characterization of Cellular Adaptive Responses to Mitochondrial Inhibition in Resistant Strains
Parasites with atovaquone resistance mutations exhibit cellular adaptations that allow them to survive the drug-induced mitochondrial inhibition. In sensitive parasites, atovaquone's blockade of the electron transport chain disrupts not only ATP synthesis but also the regeneration of ubiquinone, which is essential for other metabolic pathways, including de novo pyrimidine (B1678525) synthesis. probes-drugs.org
Resistant strains, by virtue of their altered cytochrome b, can maintain the function of the electron transport chain to a sufficient degree to survive. However, some research suggests that parasites can also develop alternative mechanisms to cope with mitochondrial stress. For instance, some studies have explored how parasites might adapt their metabolism to become less reliant on oxidative phosphorylation. In some contexts, parasites have shown an ability to survive mitochondrial inhibition, suggesting a metabolic plasticity that allows them to bypass the blocked pathway. The study of these adaptive responses is complex and often involves metabolomic analyses, where precise quantification of compounds, potentially including the administered drug, is critical.
Development and Utilization of In Vitro Resistance Models for Mechanistic Investigation
In vitro models are fundamental to studying the mechanisms of atovaquone resistance. These models typically involve the continuous culture of P. falciparum in the presence of gradually increasing concentrations of atovaquone. This process allows for the selection of resistant parasites, which can then be isolated and characterized genetically and phenotypically.
These in vitro systems have been instrumental in identifying the key mutations in the cytb gene that confer resistance. They also provide a controlled environment to study the fitness costs associated with these mutations and to test the efficacy of new drug combinations. For example, by mixing resistant and sensitive parasite populations in culture, researchers can observe the dynamics of competition and determine if the resistant strain is less fit in the absence of the drug. researchgate.net The accurate dosing and monitoring of atovaquone concentrations in these experiments are paramount, and the use of this compound as an internal standard in analytical methods ensures the reliability of these measurements. nih.gov
Emerging Research Applications and Future Directions for Atovaquone D4 in Chemical Biology
Application in High-Throughput Metabolomics for Pathway Elucidation and Novel Drug Target Identification
The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics, enabling the detailed tracing of metabolic pathways. Atovaquone (B601224) D4, as a deuterated analog of the antiprotozoal drug Atovaquone, serves as a valuable tool in this context. While primarily used as an internal standard for quantifying the parent drug, its application extends into understanding metabolic perturbations. veeprho.commedchemexpress.com
High-throughput metabolomics platforms can analyze a vast number of metabolites in biological samples. frontiersin.org When cells or organisms are treated with a drug, the resulting changes in their metabolite profiles can reveal the drug's mechanism of action. In studies involving Atovaquone, metabolomics has been used to investigate its effects on the metabolic pathways of pathogens like Plasmodium falciparum, the causative agent of malaria. nih.gov For instance, metabolomics screening has shown that Atovaquone induces specific changes in metabolites related to pyrimidine (B1678525) biosynthesis. nih.gov This is a direct consequence of its known mechanism: the inhibition of the mitochondrial electron transport chain at complex III, which is linked to dihydroorotate (B8406146) dehydrogenase, a key enzyme in pyrimidine synthesis. nih.govcaymanchem.com
By using Atovaquone D4 as an internal standard, researchers can achieve accurate quantification of Atovaquone in these metabolomics studies, ensuring that the observed metabolic shifts are correctly correlated with the drug's concentration. caymanchem.combiomol.com Furthermore, stable isotope labeling, in general, is a powerful technique for elucidating novel metabolic pathways. By introducing a labeled nutrient and a therapeutic agent, researchers can track the flow of atoms through metabolic networks and observe the drug's impact. This approach has the potential to identify previously unknown pathways and, consequently, new drug targets.
A summary of Atovaquone's impact on key metabolic pathways is presented in the table below.
| Metabolic Pathway | Effect of Atovaquone | Key Metabolites Affected | Relevance |
| Pyrimidine Biosynthesis | Inhibition | N-carbamoyl-L-aspartate, Dihydroorotate | Essential for DNA and RNA synthesis in pathogens. nih.gov |
| Mitochondrial Respiration | Inhibition of Complex III | ATP | Depletes cellular energy supply. nih.gov |
| Purine (B94841) Metabolism | Dysregulation | Various purine metabolites | May contribute to antiviral activity. researchgate.net |
Role in Preclinical Drug Repurposing Screens for Undiscovered Biological Activities
Drug repurposing, the identification of new uses for existing drugs, is a cost-effective strategy in pharmaceutical research. nih.gov Atovaquone itself has been a subject of such investigations, with studies exploring its potential as an anticancer and antiviral agent. nih.govresearchgate.net In this context, this compound and other deuterated compounds play a significant, albeit often indirect, role.
In silico screening uses computational models to predict the interaction of compounds with biological targets, thereby narrowing down candidates for experimental testing. nih.gov This approach can be used to screen large libraries of existing drugs against new targets. For instance, in silico studies have been conducted to screen FDA-approved drugs, including Atovaquone, for activity against targets like the SARS-CoV-2 main protease. researchgate.net
While this compound itself is not typically the subject of primary in silico screening, the data generated from studies using it are crucial for building more accurate computational models. Pharmacokinetic data obtained using this compound as an internal standard can help refine models that predict drug absorption, distribution, metabolism, and excretion (ADME). veeprho.com Furthermore, understanding the metabolic fate of a drug, which is often studied using deuterated analogs, is essential for predicting potential drug-drug interactions and off-target effects in in silico models. mdpi.com The use of deuterated compounds in preclinical studies can lead to a better understanding of toxicity profiles, which is a critical parameter in drug repurposing screens. nih.gov
Deuterated compounds like this compound can be instrumental in these assays. In a novel screening workflow termed Deuterium (B1214612) Adduct Bioactivity Screening (DABS), untargeted isotope labeling is paired with whole-cell binding assays. biorxiv.org This method allows for the identification and tracking of bioactive compounds from complex mixtures, potentially revealing novel therapeutic leads that might be missed in traditional screening approaches. biorxiv.org The use of deuterated compounds in phenotypic screens can help to elucidate the mechanism of action by providing insights into metabolic liabilities and pathways affected by the compound. frontiersin.org
The table below outlines the types of screening methods and the role of deuterated compounds.
| Screening Method | Description | Role of Deuterated Compounds |
| In Silico Screening | Computational prediction of drug-target interactions and ADME properties. nih.gov | Provide pharmacokinetic data for model refinement; aid in understanding metabolism and potential toxicity. veeprho.com |
| Phenotypic Screening | Assessment of a compound's effect on the overall cellular phenotype. nih.gov | Used in advanced screening workflows like DABS; help elucidate mechanisms of action by tracking metabolic fate. biorxiv.org |
Integration of In Silico Screening Methodologies with Deuterated Compounds
Innovation in Advanced Analytical Techniques for Comprehensive Profiling of this compound and its Derivatives
The accuracy of research findings heavily relies on the quality of the analytical methods used. For a compound like this compound, which is predominantly used as an internal standard, its purity and the methods for its detection are of paramount importance. nih.gov A variety of analytical techniques are employed for the analysis of Atovaquone and its deuterated analog, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). japtronline.com
Innovations in these techniques are constantly improving the sensitivity and specificity of analysis. For instance, the use of high-resolution mass spectrometry (HRMS) provides more accurate mass measurements, which aids in the identification of metabolites and impurities. researchgate.net However, the use of deuterated standards like this compound is not without its challenges. One study highlighted the critical importance of verifying the isotopic purity of commercially available standards. nih.gov It was found that a batch of this compound contained significant amounts of Atovaquone-D5 to D8, which could have a substantial impact on the validation of bioanalytical methods. nih.gov This underscores the need for rigorous quality control and advanced analytical methods to ensure the reliability of data generated using these standards.
The development of robust analytical methods is also crucial for pharmacokinetic studies. For example, a validated LC-MS/MS method has been established for the simultaneous analysis of Atovaquone, Proguanil, and Mefloquine in human hair, providing a non-invasive way to monitor adherence to antimalarial drug regimens. uzh.ch In such methods, this compound would be an ideal internal standard, provided its purity is confirmed.
Future Perspectives on the Broader Utility of Stable Isotope-Labeled Compounds in Fundamental Biological and Preclinical Drug Development Research
The future for stable isotope-labeled compounds like this compound in research is bright, with expanding applications in both fundamental biology and preclinical drug development. The global market for deuterated compounds is experiencing significant growth, driven by their increasing use in pharmaceuticals, biotechnology, and research. businessresearchinsights.com
In fundamental biological research, stable isotope labeling will continue to be a pivotal tool for dissecting complex metabolic networks. The ability to trace the fate of atoms in living systems provides an unparalleled level of detail, enabling the discovery of new enzymes, pathways, and regulatory mechanisms.
In preclinical drug development, the "deuterium switch" is a strategy that is gaining traction. This involves replacing hydrogen atoms with deuterium at specific positions in a drug molecule to alter its metabolic profile. nih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. businessresearchinsights.com The first FDA-approved deuterated drug, deutetrabenazine, has paved the way for more deuterated pharmaceuticals to enter clinical development. drughunter.com
The integration of advanced analytical techniques, such as high-resolution mass spectrometry and NMR, with the use of stable isotope-labeled compounds will further enhance our ability to study drug metabolism and action with greater precision. nih.gov As our understanding of the kinetic isotope effect becomes more sophisticated, the rational design of deuterated drugs with optimized properties will become more commonplace, accelerating the journey from laboratory to clinic. adesisinc.com
Q & A
Q. What are the primary molecular mechanisms through which atovaquone exerts its anticancer effects?
Atovaquone inhibits mitochondrial oxidative phosphorylation by targeting complex III of the electron transport chain, reducing ATP production and oxygen consumption rates (OCR) in cancer cells . Concurrently, it induces reactive oxygen species (ROS) accumulation, triggering apoptosis in malignant cells (e.g., 45% inhibition of Na+/K+-ATPase ion current in canine cancer models) . In acute myeloid leukemia (AML), atovaquone activates the integrated stress response via eIF2α phosphorylation, upregulating ATF4 and proapoptotic CHOP while suppressing mTOR signaling .
Methodological Approach: Use Seahorse XFe96 Analyzer to measure OCR and extracellular acidification rates (ECAR). Validate ROS levels via flow cytometry with DCFDA staining .
Q. How should researchers design in vitro experiments to assess atovaquone’s impact on oxidative phosphorylation?
Standardize cell lines (e.g., THP-1 AML or ovarian cancer cells) and treat with atovaquone doses spanning 1–100 µM (clinically achievable plasma concentrations: 40–80 µM) . Measure OCR/ECAR at 24–72 hours post-treatment. Include controls with N-acetylcysteine (ROS inhibitor) to confirm mechanism specificity . Calculate EC50 values using dose-response curves fitted via GraphPad Prism (R² ≥ 0.9) .
Q. What standardized protocols exist for evaluating atovaquone’s antiviral activity against arboviruses like Zika (ZIKV)?
Infect Vero or human cell lines with ZIKV (MOI = 0.1–1) and treat with atovaquone (1–10 µM). Quantify viral replication via plaque assays or RT-qPCR for viral RNA. Validate infectious virion reduction using immunofluorescence (e.g., % ZIKV-positive cells vs. carrier controls) .
Advanced Research Questions
Q. How can researchers resolve contradictions between studies reporting different primary targets of atovaquone (e.g., mitochondrial complex III vs. Na+/K+-ATPase)?
Conduct comparative in vitro target validation using RNA interference (RNAi) or CRISPR-Cas9 knockout models. For example, silence NKA subunits in canine cancer cells to determine if atovaquone’s ROS-mediated apoptosis persists . Simultaneously, use mitochondrial DNA-depleted (ρ⁰) cells to isolate complex III-independent effects .
Q. What methodologies are appropriate for evaluating atovaquone’s synergistic effects with chemotherapeutic agents?
Perform combination index (CI) analysis using the Chou-Talalay method. Treat AML cells with atovaquone + cytarabine/daunorubicin at fixed ratios (e.g., 1:1–1:4). Calculate synergy scores (CI < 1 = synergistic) and validate in NSG mouse xenografts with bioluminescent monitoring .
Q. How can pharmacokinetic challenges in achieving therapeutic atovaquone concentrations be addressed in preclinical models?
Administer oral atovaquone suspension (750 mg BID equivalent in mice) and measure steady-state plasma levels via UV-HPLC. Correlate Cmin (trough) ≥11.5 µg/mL with efficacy, as subtherapeutic concentrations (<5 µg/mL) correlate with treatment failure in Pneumocystis studies .
Q. What molecular techniques can identify biomarkers predictive of atovaquone resistance in parasites or cancer?
For Plasmodium, sequence PfCYTb (cytochrome b gene) to detect mutations (e.g., G280D) linked to atovaquone/proguanil resistance . In cancer, perform RNA-seq to identify stress-response gene signatures (e.g., ATF4/REDD1 upregulation) associated with drug tolerance .
Q. How can transcriptomic analyses elucidate atovaquone’s impact on integrated stress response pathways?
Use RNA sequencing (RNA-seq) on treated AML cells to identify differentially expressed genes (e.g., CHAC1, DDIT3/CHOP). Validate findings with qPCR and Western blotting for phosphorylated eIF2α and ATF4 .
Data Analysis & Statistical Guidance
Q. What statistical approaches are recommended for analyzing dose-response relationships in atovaquone studies?
Fit inhibitory concentration curves (IC₅₀) using nonlinear regression in GraphPad Prism. Apply two-way ANOVA for multi-group comparisons (e.g., atovaquone ± ROS inhibitors) and log-rank tests for survival analyses in xenograft models .
Q. How should researchers address heterogeneity in clinical trial data involving atovaquone?
Perform meta-analyses weighted by study population size and heterogeneity (e.g., DerSimonian-Laird random-effects model). Stratify outcomes by covariates like baseline parasitemia or cancer subtype .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
